Enantiomeric Purity and Stereochemical Integrity: (2R) vs. (2S) and Racemic Mixtures
The target compound possesses a defined (2R) configuration at the secondary alcohol. While direct head-to-head bioactivity data for this specific compound are not publicly available from non-proprietary sources, extensive studies on the enzymatic kinetic resolution of 2-(pyridin-x-yl)but-3-yn-2-ol analogs provide class-level evidence that enantiomeric configuration profoundly impacts biological recognition and synthetic utility [1]. Specifically, carboxyl esterase variants expressed in E. coli exhibited excellent enantioselectivities (E > 200) for certain 2-(pyridin-x-yl)but-3-yn-2-ol substrates, with selectivity dramatically dependent on the pyridine nitrogen position and substrate structure [1]. The (2R) configuration of the target compound represents a defined stereochemical entity, in contrast to racemic 4-(pyridin-3-yl)but-3-yn-2-ol (CAS 114880-33-0) which is commonly supplied as a racemate. For procurement, this means that researchers requiring stereochemically pure building blocks for asymmetric synthesis or chiral probe development must specifically source the (2R) enantiomer.
| Evidence Dimension | Stereochemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | Single (2R) enantiomer; specific optical rotation and enantiomeric excess dependent on synthesis/purification route |
| Comparator Or Baseline | Racemic 4-(pyridin-3-yl)but-3-yn-2-ol (CAS 114880-33-0): 1:1 mixture of (2R) and (2S); individual enantiomers of 2-(pyridin-3-yl)but-3-yn-2-ol (CAS 99357-64-9): E > 200 achieved for specific enantiomers with optimized esterase variants |
| Quantified Difference | Defined stereochemistry vs. racemic mixture (100% vs. 50% desired enantiomer); enzymatic E-values > 200 for resolved analogs vs. unresolved racemate |
| Conditions | Enzymatic kinetic resolution assays using recombinant carboxyl esterases expressed in E. coli, monitored by chiral HPLC or GC |
Why This Matters
For applications requiring stereochemically defined building blocks (asymmetric catalysis, chiral ligand synthesis, stereospecific biological assays), procurement of the exact (2R) enantiomer eliminates the 50% inactive isomer present in racemic mixtures and avoids the cost and labor of chiral resolution.
- [1] An Enzymatic Toolbox for the Kinetic Resolution of 2-(Pyridin-x-yl)but-3-yn-2-ols and Tertiary Cyanohydrins. ChemBioChem, 2017. DOI: 10.1002/cbic.201700115. View Source
